2-ethyl-3-fluorobenzaldehyde
Description
2-Ethyl-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the third position
Properties
CAS No. |
1289176-88-0 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-ethyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-6H,2H2,1H3 |
InChI Key |
WVHOWNCRVJLDKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1F)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction, where a precursor such as 2-ethyl-3-chlorobenzaldehyde is treated with a fluorinating agent. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogen-exchange reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products:
Oxidation: 2-Ethyl-3-fluorobenzoic acid.
Reduction: 2-Ethyl-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-3-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, affecting its interactions with biological molecules .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 2-Ethyl-3-fluorobenzaldehyde is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents can influence the compound’s reactivity and physical properties, making it distinct from other fluorobenzaldehyde derivatives .
Biological Activity
2-Ethyl-3-fluorobenzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound possesses a distinctive chemical structure characterized by an ethyl group and a fluorine atom attached to a benzaldehyde moiety. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the compound, which are crucial for its biological activity.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related benzaldehyde derivatives can inhibit cell growth in prostate cancer cell lines (DU145 and PC3) with IC50 values ranging from 47 to 61 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Ethyl-3-FB | DU145 | 61 |
| PC3 | 47 | |
| DEAB | LNCaP | 5.67 |
Note: IC50 represents the concentration required to inhibit cell survival by 50%.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes involved in metabolic pathways. For example, aldehyde dehydrogenases (ALDHs) play a significant role in cancer metabolism, and compounds targeting these enzymes have shown promise as therapeutic agents . The structural features of the compound influence its binding affinity and inhibitory potential against ALDH isoforms.
Study on Anticancer Properties
In a study focused on the anticancer properties of fluorinated benzaldehydes, researchers synthesized various derivatives, including this compound. The study utilized MTT assays to evaluate cell viability across different concentrations. Results indicated that modifications in the substituents significantly affected the antiproliferative activity, highlighting the importance of structural optimization in drug design .
Toxicological Assessment
Another aspect of research involved assessing the toxicological profiles of fluorinated compounds, including this compound. The compound was subjected to cytotoxicity tests using human cell lines, with results indicating a dose-dependent response. While lower concentrations showed minimal toxicity, higher doses resulted in significant cell death, emphasizing the need for careful dosage regulation in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
